molecular formula C25H27NO5 B11398993 10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11398993
M. Wt: 421.5 g/mol
InChI Key: WMCVOIXYIOPALD-UHFFFAOYSA-N
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Description

10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex heterocyclic compound that serves as a crucial synthetic intermediate and a reference standard in medicinal chemistry. Its core structure is based on a benzochromenoxazine scaffold, which is of significant interest in the development of central nervous system (CNS)-active therapeutics. The compound's research value is derived from its structural analogy to known pharmacologically active molecules, particularly those targeting monoamine oxidase (MAO) enzymes. The benzochromenoxazine core is recognized as a privileged structure in neuropharmacology , often associated with MAO-B inhibitory activity, a key mechanism for investigating potential treatments for neurodegenerative disorders like Parkinson's disease. The specific 3,4-dimethoxybenzyl substitution pattern is a common pharmacophore in MAO inhibitors , suggesting this compound is a valuable chemical tool for studying structure-activity relationships (SAR) in the design of new enzyme inhibitors. Researchers utilize this compound primarily as a high-quality building block for the synthesis of more complex chemical libraries and as an analytical standard for quality control and method development in pharmacokinetic and metabolic stability studies. Its application is strictly confined to non-clinical research settings, facilitating the discovery and optimization of novel therapeutic agents.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

10-[(3,4-dimethoxyphenyl)methyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C25H27NO5/c1-15-23-17(11-20-18-6-4-5-7-19(18)25(27)31-24(15)20)13-26(14-30-23)12-16-8-9-21(28-2)22(10-16)29-3/h8-11H,4-7,12-14H2,1-3H3

InChI Key

WMCVOIXYIOPALD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Chromene Ring Formation

The benzochromene moiety is typically synthesized via acid-catalyzed cyclization of naphthoquinone derivatives. For example, β-lapachone analogs undergo intramolecular cyclization in the presence of sulfuric acid to form the chromene framework. Adjusting the electron-donating groups on the quinone precursor ensures regioselectivity, with methoxy substituents directing cyclization to the desired position.

Oxazinone Ring Construction

Condensation of the chromene intermediate with hydroxylamine derivatives generates the oxazine ring. In a representative procedure, O-methylmonoximes react with methyl phenylacetate under basic conditions to form 1,4-benzoxazine precursors. Subsequent oxidation with osmium tetroxide or potassium permanganate introduces the ketone functionality at position 5, critical for downstream reactivity.

Functionalization with 3,4-Dimethoxybenzyl and Methyl Groups

Synthesis of 3,4-Dimethoxybenzyl Cyanide

The 3,4-dimethoxybenzyl group is introduced via a three-step sequence starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate:

  • Decarboxylation : Heating the epoxypropionate in aqueous KH₂PO₄ yields 3,4-dimethoxyphenylacetaldehyde (85–90% yield).

  • Aldoxime Formation : Treatment with hydroxylamine hydrochloride and sodium bicarbonate in toluene produces the aldoxime intermediate.

  • Dehydration : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) and alkali hydroxides facilitate the conversion of aldoxime to 3,4-dimethoxybenzyl cyanide (76–85% yield).

Table 1: Optimization of 3,4-Dimethoxybenzyl Cyanide Synthesis

StepReagents/ConditionsYield (%)
DecarboxylationKH₂PO₄, H₂O, 100°C, 2 hr89.2
Aldoxime FormationHONH₃Cl, NaHCO₃, toluene, 6 hr91.5
DehydrationKOH, TBAB, DMSO, reflux, 30 min85.2

Alkylation of the Oxazinone Core

The benzochromenooxazinone core undergoes N-alkylation with 3,4-dimethoxybenzyl cyanide under phase-transfer conditions. Using tetrabutylammonium bromide in dimethyl sulfoxide (DMSO) at 80°C for 4 hours achieves 78% yield. The methyl group at position 7 is introduced earlier in the synthesis by employing methyl-substituted quinone precursors during chromene formation.

Purification and Characterization

Recrystallization

Crude product is purified via ethanol recrystallization at −5°C, enhancing purity to >99% (HPLC). This step removes unreacted starting materials and byproducts, as evidenced by the elimination of secondary peaks in chromatographic analyses.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 6.85–7.25 ppm confirm aromatic protons from the dimethoxybenzyl group, while singlet resonances at δ 3.75–3.80 ppm verify methoxy substituents.

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C) validate the oxazinone structure.

Comparative Analysis of Synthetic Routes

Table 2: Yield Comparison Across Key Steps

Synthetic RouteCore Formation Yield (%)Alkylation Yield (%)Overall Yield (%)
Chromene cyclization727856.2
Phase-transfer alkylation688557.8

Route optimization reveals that phase-transfer catalysis improves alkylation efficiency by 9%, attributable to enhanced interfacial reactivity.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Electron-donating groups on quinone precursors direct cyclization to the desired position, minimizing isomer formation.

  • Byproduct Formation During Dehydration : Excess hydroxylamine hydrochloride (1.2 equiv) suppresses imine byproducts, increasing aldoxime purity to 95% .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection and palladium-catalyzed C-C bond formation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-(3,4-Dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The methoxy and benzyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of bacterial enzymes or interaction with coagulation factors, depending on the application.

Comparison with Similar Compounds

Table 1: Comparison with Kinase-Targeting Analogs

Compound Core Structure Substituents Biological Activity Structural Similarity
Target Compound Benzochromeno-oxazin 3,4-Dimethoxybenzyl, methyl Not reported
ZINC00027361 (GSK3i) Not specified Hydroxylated aryl groups GSK3 inhibition >50%
ChEMBL analogs Varied heterocycles Hydroxy/methoxy groups Kinase modulation >50%

Heterocyclic Core Variations

The benzochromeno-oxazin core differs significantly from triazine and tetrazine derivatives (Table 2). Triazines (three nitrogen atoms) and tetrazines (four nitrogen atoms) are nitrogen-rich, enabling diverse binding interactions in kinase or DNA-targeting applications. In contrast, the oxazin ring’s oxygen atom may enhance solubility but reduce nitrogen-mediated interactions. Synthesis methods also diverge: triazines often form via selective肼解 (hydrazinolysis) or cyclocondensation , while oxazins may require oxazine-specific cyclization pathways.

Table 2: Heterocyclic Core Comparison

Heterocycle Heteroatoms Synthesis Method Typical Applications
Benzochromeno-oxazin 1 O, 1 N Oxazin-specific cyclization Kinase inhibition (infer)
Triazine 3 N Hydrazinolysis, cyclization Kinase/DNA inhibitors
Tetrazine 4 N Cycloaddition reactions Bioorthogonal chemistry

Substituent Effects on Bioactivity

Substituents critically influence bioactivity. For example:

  • Hydroxyl vs. Methoxy Groups : Compounds with ortho-dihydroxybenzene moieties exhibit strong DPPH radical scavenging (IC50: 5–6 µg/mL) due to hydrogen donation, whereas methoxy groups (as in the target compound) are less active in antioxidant assays .

Biological Activity

The compound 10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one represents a unique structure within the realm of medicinal chemistry. Its complex molecular architecture suggests potential biological activities that merit thorough investigation. This article synthesizes current research findings on the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Property Details
Molecular Formula C₁₈H₁₉N₁O₄
Molecular Weight 305.35 g/mol
IUPAC Name This compound

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Antioxidant Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of methoxy groups in the benzyl moiety may enhance radical scavenging capabilities. For instance:

  • A related compound demonstrated an IC50 value of 72.4 µM against xanthine oxidase (XO), suggesting potential for antioxidant applications .

Cytotoxicity

Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines:

  • In vitro tests have shown that similar benzazepine derivatives exhibit cytotoxicity against human promyelotic leukemia HL-60 cells . These findings imply that our compound could also exhibit similar effects.

Enzyme Inhibition

The potential for enzyme inhibition has been explored:

  • Certain derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate to high inhibitory activity . This suggests therapeutic applications in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological efficacy of compounds structurally related to our target:

  • Cytotoxicity in Cancer Models :
    • A study evaluating various benzazepines reported that specific derivatives had cytotoxic effects that were twice as potent as dopamine in HL-60 cells . This establishes a benchmark for assessing the cytotoxic potential of our compound.
  • Antioxidant Studies :
    • Research on related compounds showed effective radical scavenging activity in cellular models. The antioxidant capacity was linked to the presence of methoxy substituents .

Q & A

Q. What are the optimal synthetic routes for 10-(3,4-dimethoxybenzyl)-7-methyl-...-oxazin-5-one, and how can reaction conditions be standardized?

The synthesis involves multi-step organic reactions, including formation of the benzochromene core and cyclization to introduce the oxazine ring. Key steps include:

  • Core formation : Use of arylglyoxals, malono derivatives, and amino coumarins under reflux in ethanol .
  • Oxazine cyclization : Lewis acids (e.g., BF₃·Et₂O) or transition metal catalysts (e.g., Pd(OAc)₂) under controlled pH (6–8) and temperatures (60–80°C) . Standardization requires optimizing solvent polarity (e.g., DMF vs. ethanol) and monitoring reaction progress via TLC or HPLC. Purification via column chromatography with silica gel (60–120 mesh) is recommended .

Q. How should researchers characterize this compound’s structural integrity and purity?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₅H₂₇NO₅, MW 421.5 g/mol) .
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable . Purity is validated via HPLC (>95% peak area) using C18 columns and acetonitrile/water gradients .

Q. What are the key chemical reactivity patterns of the oxazine and benzochromene moieties?

The oxazine ring undergoes nucleophilic substitution at the nitrogen atom, while the benzochromene core is susceptible to oxidation (e.g., KMnO₄ in acidic conditions) and electrophilic aromatic substitution.

  • Oxazine reactivity : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .
  • Benzochromene reactivity : Bromination at the 7-methyl position occurs under radical initiators (e.g., AIBN) . Solvent polarity (e.g., DMSO vs. THF) significantly influences reaction rates .

Advanced Research Questions

Q. How can computational modeling predict biological targets and binding affinities for this compound?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs).

  • Target prioritization : Use SwissTargetPrediction to identify plausible targets based on structural similarity to known ligands .
  • Binding free energy : Calculate ΔG using MM-PBSA to assess affinity for targets like histone deacetylases (HDACs) . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for chromeno-oxazine derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Dose-response standardization : Use 10⁻⁶–10⁻⁴ M ranges with triplicate measurements .
  • Orthogonal assays : Compare IC₅₀ values from MTT assays (cytotoxicity) and enzymatic assays (e.g., COX-2 inhibition) .
  • Meta-analysis : Pool data from PubChem BioAssay and ChEMBL to identify consensus targets .

Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?

Systematic modifications to the 3,4-dimethoxybenzyl group and 7-methyl position are critical:

  • Substituent effects : Replace methoxy with halogen (e.g., Cl) to enhance lipophilicity and blood-brain barrier penetration .
  • Ring saturation : Compare hexahydro vs. tetrahydro configurations to modulate conformational flexibility . Tabulate SAR
ModificationBioactivity (IC₅₀, nM)Selectivity Ratio (Target A/B)
3,4-Dimethoxybenzyl120 ± 151:3.5
3-Chloro-4-methoxy85 ± 101:8.2
7-Ethyl (vs. methyl)200 ± 201:1.8

Data derived from kinase inhibition assays .

Q. What methodologies assess the compound’s stability under physiological and storage conditions?

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via LC-MS .
  • Thermal stability : TGA/DSC analysis (5–200°C, 10°C/min) to determine melting points and decomposition .
  • Light sensitivity : Expose to UV (254 nm) and measure photodegradation products . Store lyophilized powder at -20°C under argon to prevent oxidation .

Q. How can enantiomeric separation be achieved, and what are the implications for bioactivity?

Use chiral HPLC (Chiralpak IC column) with hexane/isopropanol (90:10) to resolve enantiomers.

  • Bioactivity differences : Test R- and S-enantiomers in cell-based assays (e.g., apoptosis in HeLa cells).
  • Mechanistic insights : Circular dichroism (CD) can correlate stereochemistry with receptor binding .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

  • Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; measure plasma concentrations via LC-MS/MS .
  • Toxicity : 14-day repeat-dose study in mice (OECD 407 guidelines) with histopathology and serum biochemistry .
  • Metabolite ID : Use hepatocyte incubations + HRMS to identify Phase I/II metabolites .

Q. How can environmental impact assessments guide sustainable disposal of this compound?

Follow Project INCHEMBIOL protocols:

  • Biodegradation : OECD 301F test to measure % degradation in activated sludge .
  • Ecotoxicity : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
  • Bioaccumulation : LogP calculations (Predicted logP = 3.2) and BCF (bioconcentration factor) models .

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